![molecular formula C13H22O3 B14202581 2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane CAS No. 832726-57-5](/img/structure/B14202581.png)
2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane is a chemical compound with a unique structure that includes an oxane ring and a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane typically involves the reaction of 5-bromopentanol with propargyl alcohol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with tetrahydropyran to form the final product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane: Unique due to its specific structure and functional groups.
N-(prop-2-yn-1-yl)-o-phenylenediamines: Similar in having a prop-2-yn-1-yl group but differ in the core structure.
4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine: Shares the prop-2-yn-1-yloxy group but has a different heterocyclic core.
Uniqueness
This compound is unique due to its combination of an oxane ring and a prop-2-yn-1-yloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
832726-57-5 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-(5-prop-2-ynoxypentoxy)oxane |
InChI |
InChI=1S/C13H22O3/c1-2-9-14-10-5-3-6-11-15-13-8-4-7-12-16-13/h1,13H,3-12H2 |
InChI Key |
HAHUAFPLEWWHKD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)
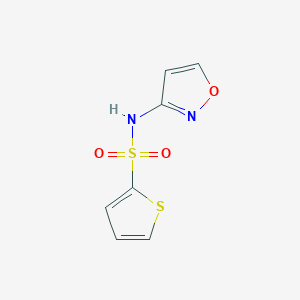
![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
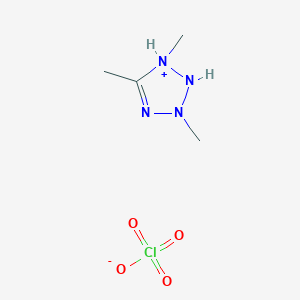
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)

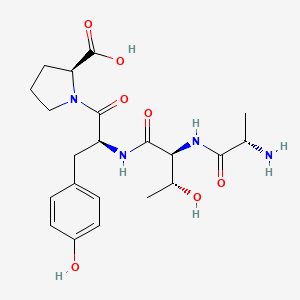
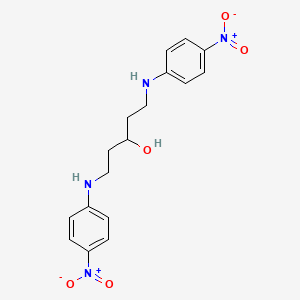
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
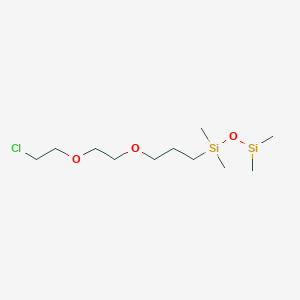
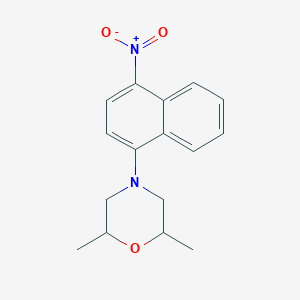
![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)

